Cas no 37743-41-2 (Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)

4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide (Imp. D EP) is a high-purity reference standard used in pharmaceutical quality control and analytical testing. Its well-defined structure ensures reliable identification and quantification in compliance with European Pharmacopoeia (EP) standards. As a key impurity in certain active pharmaceutical ingredients (APIs), it plays a critical role in method validation, stability studies, and impurity profiling. The compound's synthetic reproducibility and stability under standard laboratory conditions make it suitable for use in HPLC, LC-MS, and other chromatographic techniques. Its availability as a certified reference material supports regulatory compliance and ensures accurate assessment of drug purity and safety.
Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide structure
37743-41-2 structure
Product Name:Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
CAS No:37743-41-2
MF:C29H34N2O2
MW:442.592467784882
CID:1069912
PubChem ID:3705191
Update Time:2025-11-05

Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
    • R 18936
    • DV79562T82
    • Loperamide Hydrochloride Imp. D (EP); Loperamide Imp. D (EP); 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide; Loperamide Hydrochloride Impurity D; Loperamide Impurity D
    • LOPERAMIDE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • HMS1539A09
    • 37743-41-2
    • UNII-DV79562T82
    • MFCD01556112
    • Loperamide hydrochloride specified impurity D [EP]
    • 1-PIPERIDINEBUTANAMIDE, 4-HYDROXY-N,N-DIMETHYL-.ALPHA.,.ALPHA.,4-TRIPHENYL-
    • 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
    • 1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
    • TimTec1_001769
    • R-18936
    • Oprea1_268874
    • Q27276623
    • Inchi: 1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3
    • InChI Key: YNPNRXMADRSSLH-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=CC=2)CCN(CCC(C(N(C)C)=O)(C2C=CC=CC=2)C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 442.262028332g/mol
  • Monoisotopic Mass: 442.262028332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.135±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),

Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Security Information

Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB584081-1g
4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide; .
37743-41-2
1g
€1702.00 2024-07-20

Additional information on Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide

In-Depth Analysis of Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide (CAS No. 37743-41-2)

Imp. D (EP), chemically known as 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide, is a specialized organic compound with significant relevance in pharmaceutical research and development. Its CAS No. 37743-41-2 uniquely identifies it in global chemical databases, making it a critical reference for quality control and regulatory compliance. This compound is often studied for its potential as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), particularly in the context of purity profiling and analytical method validation.

The structural complexity of Imp. D (EP) features a piperidine core with a hydroxyl group and phenyl substituents, which contribute to its unique physicochemical properties. Researchers frequently investigate its chromatographic behavior using techniques like HPLC and UPLC, as well as its mass spectral fragmentation patterns for accurate identification. Given the growing demand for high-purity APIs, understanding and controlling impurities like Imp. D (EP) has become a hot topic in pharmaceutical quality assurance.

In recent years, the pharmaceutical industry has emphasized genotoxic impurity (GTI) assessment, a trend that has spurred interest in compounds like Imp. D (EP). While not classified as a GTI itself, its structural motifs necessitate rigorous risk evaluation during drug development. Analytical scientists often search for stability-indicating methods to monitor such impurities under stress conditions, aligning with ICH Q3A/B guidelines. This aligns with broader industry concerns about drug safety and patient-centric formulations.

The synthesis of Imp. D (EP) involves multi-step organic reactions, including N-alkylation and amide bond formation, which are areas of active methodological research. Recent publications have explored green chemistry approaches to reduce waste generation during its production, reflecting the industry's shift toward sustainable manufacturing. Such advancements resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

From a regulatory perspective, Imp. D (EP) is frequently referenced in European Pharmacopoeia (EP) monographs, underscoring its importance in compliance documentation. Analytical laboratories routinely develop LC-MS/MS methods for its quantification at ppm levels, addressing the need for trace impurity detection. This ties into the broader discussion of analytical quality by design (AQbD), a framework gaining traction in modern pharmaceutical analytics.

Emerging technologies like artificial intelligence (AI) in cheminformatics are being applied to predict the behavior of complex molecules like Imp. D (EP). Computational models can simulate its logP values, pKa, and chromatographic retention times, accelerating method development. These innovations address frequently searched queries about faster impurity characterization and digital transformation in pharma.

In conclusion, Imp. D (EP) (CAS 37743-41-2) represents a compelling case study in pharmaceutical impurity science. Its analysis bridges traditional analytical chemistry with cutting-edge computational approaches, while its regulatory significance highlights the evolving landscape of drug quality standards. As the industry continues to prioritize patient safety and process sustainability, compounds like this will remain at the forefront of research discussions.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.